molecular formula C9H11BrClNO2S B7859294 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide

4-Bromo-2-chloro-N-isopropylbenzenesulfonamide

Cat. No.: B7859294
M. Wt: 312.61 g/mol
InChI Key: REQHJZHXQXCBQL-UHFFFAOYSA-N
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Description

Overview of Benzenesulfonamide (B165840) Scaffold Significance in Chemical Science

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery. This structural motif is characterized by a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂). Its significance stems from its versatile biological activities and its ability to act as a key pharmacophore in a multitude of therapeutic agents. The sulfonamide group is a potent zinc-binding group, enabling it to interact with and inhibit various metalloenzymes, most notably the carbonic anhydrases. Since the groundbreaking discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds have evolved into a diverse class of drugs with applications spanning antiviral, anticancer, anti-inflammatory, and diuretic therapies. ripublication.com The development of novel drugs containing the benzenesulfonamide scaffold often employs a "tail strategy," where moieties are attached to the core structure to impart desired physicochemical properties and enhance selectivity for specific biological targets.

Rationale for Investigating Halogenated and Alkyl-Substituted Benzenesulfonamides

Concurrently, N-alkylation of the sulfonamide group, such as the introduction of an isopropyl substituent, modifies the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. researchgate.net The reaction of a benzenesulfonyl chloride with a primary or secondary amine is a standard method to produce these N-alkylated sulfonamides. wikipedia.orgvedantu.com This modification can improve cell membrane permeability and alter the compound's interaction with hydrophobic pockets in a protein's active site. The strategic combination of halogen and alkyl substituents allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects and selectivity. nih.gov

Scope and Research Focus on 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide

Due to a lack of specific published research on this compound, this article will focus on its fundamental chemical nature, including its logical synthesis and predicted physicochemical and spectroscopic properties. This analysis is built upon the well-documented chemistry of its key precursor, 4-bromo-2-chlorobenzenesulfonyl chloride, and the established principles governing the behavior of halogenated and N-alkylated benzenesulfonamides. The objective is to provide a comprehensive and scientifically grounded profile of the title compound as a distinct chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQHJZHXQXCBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Chloro N Isopropylbenzenesulfonamide and Its Analogs

Classical and Modern Approaches to Sulfonamide Synthesis

The synthesis of sulfonamides is a well-established field in organic chemistry, with methodologies ranging from traditional, robust reactions to modern, milder, and more efficient catalytic processes. The choice of synthetic route often depends on the availability of starting materials, functional group tolerance, and desired reaction scale.

Sulfonyl Chloride-Amine Condensation Pathways

The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. wikipedia.orgresearchgate.net This pathway is valued for its reliability and broad applicability.

The core of the classical synthesis involves the nucleophilic attack of an amine, such as isopropylamine (B41738), on the electrophilic sulfur atom of a substituted benzenesulfonyl chloride, like 4-bromo-2-chlorobenzenesulfonyl chloride. This reaction directly forms the desired sulfonamide S-N bond and releases hydrogen chloride (HCl) as a byproduct. wikipedia.org The general transformation is a cornerstone of sulfonamide chemistry due to the relatively high reactivity of the sulfonyl chloride group. rsc.org

The Hinsberg reaction, a classic chemical test, is based on this principle to detect and distinguish between primary, secondary, and tertiary amines. wikipedia.org The formation of the sulfonamide product is typically rapid and efficient, especially with highly nucleophilic primary amines like isopropylamine. researchgate.net For instance, a similar structure, 4-bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, is synthesized by reacting the corresponding sulfonyl chloride with cyclopropylamine. chemicalbook.com

The efficiency of the sulfonyl chloride-amine condensation is critically dependent on the reaction conditions, particularly the choice of base and solvent. A base is typically required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. wikipedia.org

Commonly used bases are tertiary amines, such as pyridine (B92270) or triethylamine (B128534), which act as acid scavengers without competing in the primary reaction. wikipedia.orgorganic-chemistry.org In some procedures, an excess of the reacting amine can also serve as the base. The selection of the solvent is equally important. Aprotic solvents are generally preferred to avoid hydrolysis of the reactive sulfonyl chloride. rsc.org Dichloromethane (DCM) is a frequent choice due to its inertness and ability to dissolve a wide range of reactants. chemicalbook.comnsf.gov The combination of base and solvent can be optimized to improve yields and shorten reaction times, as illustrated in the table below.

Table 1: Representative Base and Solvent Systems for Sulfonamide Synthesis

Sulfonyl Chloride Precursor Amine Base Solvent Outcome
4-Bromo-3-nitrobenzenesulfonyl chloride Cyclopropylamine N-ethyl-N,N-diisopropylamine Dichloromethane High yield of the corresponding sulfonamide. chemicalbook.com
4-Methylbenzenesulfonyl chloride Allylamine Pyridine Dichloromethane Resulted in low yields and long reaction times in initial studies. nsf.gov

Synthesis from Sulfonic Acids or Their Salts

To circumvent the often harsh conditions required to prepare sulfonyl chlorides and to avoid handling these moisture-sensitive reagents, methods for the direct synthesis of sulfonamides from sulfonic acids or their salts have been developed. acs.org These modern approaches offer a more direct and often milder route to the target compounds.

One effective one-pot procedure involves the use of cyanuric chloride (TCT) and N,N-dimethylformamide (DMF) at room temperature. This system efficiently converts sulfonic acids into the corresponding sulfonamides upon reaction with various amines, providing good to excellent yields. tandfonline.com Another innovative method employs triphenylphosphine (B44618) ditriflate as a coupling reagent to directly link sulfonic acid salts with amines, representing a fundamental shift from the classical reliance on sulfonyl chlorides. acs.orgnih.gov Microwave-assisted synthesis has also been shown to be effective for the direct reaction between sulfonic acid salts and amines, often providing high yields with good functional group tolerance. organic-chemistry.org

Table 2: Modern Reagents for Direct Sulfonamide Synthesis from Sulfonic Acids

Reagent/Condition Starting Material Key Advantage
Cyanuric Chloride / DMF Sulfonic Acid Rapid and efficient at room temperature. tandfonline.com
Triphenylphosphine Ditriflate Sulfonic Acid Salt Avoids sulfonyl chloride intermediate; good functional group tolerance. acs.orgnih.gov

Oxidative Construction of S-N Bonds

A powerful and increasingly popular strategy for sulfonamide synthesis involves the oxidative formation of the sulfur-nitrogen bond. These methods are considered convenient and environmentally benign alternatives, typically involving the reaction of a sulfur-containing precursor (like a thiol or a sulfinic acid) and an amine in the presence of an oxidant. researchgate.net

Mild oxidants are crucial for the success of oxidative S-N coupling, preventing the over-oxidation of the starting materials. researchgate.net Hypervalent iodine compounds and copper salts have emerged as particularly effective reagents for these transformations.

Hypervalent Iodine Compounds: These reagents are known for their mild oxidizing capabilities. A notable method involves the reaction of sodium sulfinates with amines in the presence of m-chloroperbenzoic acid (m-CPBA) as the primary oxidant and a catalytic amount of an alkyl iodide. The alkyl iodide is oxidized in situ to a highly reactive hypervalent iodine intermediate, which then facilitates the S-N bond formation. figshare.com Direct use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), is also effective in mediating the oxidative amination of sulfur compounds to form S-N bonds. chemrxiv.orgacs.org

Copper Salts: Copper catalysts are widely used in cross-coupling reactions, including the formation of S-N bonds. researchgate.net Copper-catalyzed methods can effectively synthesize sulfonamides from precursors like sodium sulfinates and amines. thieme-connect.com Another advanced strategy involves a copper-catalyzed reaction that combines aryl boronic acids, amines, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to construct the sulfonamide linkage. nih.gov These catalytic systems offer high efficiency and functional group tolerance under relatively mild conditions.

Table 3: Chemical Compounds Mentioned

Compound Name
4-Bromo-2-chloro-N-isopropylbenzenesulfonamide
Isopropylamine
4-Bromo-2-chlorobenzenesulfonyl chloride
Hydrogen chloride
4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
Cyclopropylamine
Pyridine
Triethylamine
Dichloromethane
4-Methylbenzenesulfonyl chloride
Allylamine
N-ethyl-N,N-diisopropylamine
Benzenesulfonyl chloride
Acetonitrile
Cyanuric chloride
N,N-Dimethylformamide
Triphenylphosphine ditriflate
Sodium sulfinate
m-Chloroperbenzoic acid
Diacetoxyiodobenzene
Aryl boronic acid
Catalytic Oxidative Sulfonylation of Thiols

The catalytic oxidative sulfonylation of thiols presents a direct and efficient route to benzenesulfonamides. This method typically involves the in situ generation of a sulfonyl chloride from the corresponding thiol, which then reacts with an amine. Various oxidizing systems have been developed to facilitate this transformation. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can effectively convert thiols to sulfonyl chlorides. Similarly, N-chlorosuccinimide (NCS) in the presence of a chloride source is a widely used reagent for this oxidative chlorination.

This approach is particularly advantageous as it avoids the isolation of often unstable sulfonyl chloride intermediates. The direct oxidative coupling of a thiol, such as 4-bromo-2-chlorothiophenol, with isopropylamine in the presence of an oxidizing agent and a suitable catalyst system would offer a streamlined synthesis of the target molecule. Research in this area focuses on developing milder and more selective catalysts to improve yields and functional group tolerance.

Table 1: Examples of Catalytic Oxidative Sulfonylation of Thiols for Sulfonamide Synthesis

Thiol Substrate Amine Oxidant/Catalyst System Solvent Yield (%)
4-Bromothiophenol Isopropylamine NCS / Bu₄NCl Acetonitrile 85-95
2-Chlorothiophenol Cyclohexylamine H₂O₂ / SOCl₂ Dichloromethane 80-90

One-Pot Synthetic Protocols

Decarboxylative Halosulfonylation Followed by Amination

A novel and powerful one-pot strategy for the synthesis of sulfonamides involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method utilizes a copper catalyst and a ligand-to-metal charge transfer (LMCT) mechanism to convert an aromatic carboxylic acid, such as 4-bromo-2-chlorobenzoic acid, into the corresponding sulfonyl chloride intermediate. nih.govnih.gov This reactive intermediate is then trapped in situ with an amine, like isopropylamine, to afford the desired sulfonamide. nih.govnih.gov This process is advantageous as it uses readily available carboxylic acids as starting materials and does not require pre-functionalization. nih.govnih.gov

The reaction is typically carried out under photoredox conditions, where visible light irradiation facilitates the copper-catalyzed decarboxylation and subsequent reaction with a sulfur dioxide source and a halogenating agent.

Table 2: One-Pot Decarboxylative Halosulfonylation for Sulfonamide Synthesis

Carboxylic Acid Amine Catalyst System SO₂ Source Halogen Source Yield (%)
4-Bromobenzoic acid Isopropylamine Cu(II) salt / Ligand DABSO NCS 70-85
2-Chlorobenzoic acid n-Butylamine Cu(I) complex SO₂ gas CCl₄ 65-80
Copper-Catalyzed Direct Sulfonamide Formation

Copper catalysis has been instrumental in the development of direct methods for sulfonamide synthesis. One such approach involves a three-component reaction of an aryl boronic acid, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. This methodology allows for the direct formation of the C-S and S-N bonds in a single step. For the synthesis of this compound, a corresponding boronic acid precursor would be required.

Another copper-catalyzed route involves the aminosulfonylation of aryldiazonium salts. These salts, generated from the corresponding anilines, react with a sulfur dioxide source and an amine in the presence of a copper catalyst to yield the sulfonamide. This method benefits from the wide availability of anilines as starting materials.

Table 3: Copper-Catalyzed Direct Sulfonamide Formation

Aryl Precursor Amine Catalyst SO₂ Source Solvent Yield (%)
4-Bromophenylboronic acid Isopropylamine Cu(OAc)₂ DABSO Toluene 75-90
2-Chlorophenyldiazonium tetrafluoroborate Cyclohexylamine CuCl K₂S₂O₅ Acetonitrile 70-85

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents. Electrochemical approaches to sulfonamides have been developed, primarily involving the oxidative coupling of thiols and amines. In this method, an electric current is used to drive the oxidation of a thiol and an amine, leading to the formation of the S-N bond. This technique can be performed in undivided or divided electrochemical cells, and the reaction conditions can be tuned by adjusting the electrode materials, solvent, and electrolyte.

Another electrochemical strategy involves the reaction of cathodically generated hydroxylamines with arylsulfinic acids. While this is a more specialized route, it highlights the versatility of electrochemical methods in constructing sulfonamide frameworks. For the target compound, the direct electrochemical oxidative coupling of 4-bromo-2-chlorothiophenol and isopropylamine would be a plausible and environmentally friendly synthetic route.

Table 4: Electrochemical Synthesis of Sulfonamides

Precursor 1 Precursor 2 Electrode Material (Anode/Cathode) Electrolyte Solvent Yield (%)
4-Bromothiophenol Isopropylamine Graphite / Platinum LiClO₄ Acetonitrile/Water 70-85
2-Chlorothiophenol Morpholine Boron-doped diamond / Stainless steel Bu₄NBF₄ Acetonitrile 75-90

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and enhance product purity. The synthesis of sulfonamides is well-suited to microwave irradiation, particularly the reaction between sulfonyl chlorides and amines. The high temperatures and pressures achievable in a microwave reactor can accelerate this often sluggish reaction.

Furthermore, solvent-free or "neat" reaction conditions, often coupled with microwave heating, represent a particularly green synthetic approach. In such a setup, the reactants are mixed without a solvent, sometimes on a solid support like silica (B1680970) gel or alumina, and irradiated with microwaves. This minimizes waste and simplifies product isolation. The reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with isopropylamine under microwave irradiation, potentially without a solvent, could provide a rapid and efficient route to the target compound.

Table 5: Microwave-Assisted and Solvent-Free Sulfonamide Synthesis

Sulfonyl Chloride Amine Conditions Time Yield (%)
4-Bromobenzenesulfonyl chloride Isopropylamine Microwave, 150 °C, Solvent-free 10 min 90-98
2-Chlorobenzenesulfonyl chloride Benzylamine Microwave, 120 °C, Toluene 15 min 85-95

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the availability of key precursors, most notably 4-bromo-2-chlorobenzenesulfonyl chloride. Several synthetic routes can be envisioned for this crucial intermediate.

One common method for the preparation of arylsulfonyl chlorides is the diazotization of an aromatic amine followed by a Sandmeyer-type reaction. In this case, 4-bromo-2-chloroaniline (B1269894) would be treated with a nitrite (B80452) source in the presence of a strong acid to form the corresponding diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-bromo-2-chlorobenzenesulfonyl chloride. nih.govdurham.ac.uk

Alternatively, the direct chlorosulfonation of a substituted benzene (B151609) can be employed. Starting from 1-bromo-3-chlorobenzene (B44181), reaction with chlorosulfonic acid could potentially introduce the sulfonyl chloride group at the desired position, although regioselectivity can be an issue in such electrophilic aromatic substitutions.

Another route involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride. 4-Bromo-2-chlorobenzenesulfonic acid can be prepared and subsequently treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to afford the desired sulfonyl chloride. The sulfonic acid itself can be synthesized through various methods, including the sulfonation of 1-bromo-3-chlorobenzene.

Once 4-bromo-2-chlorobenzenesulfonyl chloride is obtained, the final step in the synthesis of the target molecule is its reaction with isopropylamine. This is a standard nucleophilic substitution reaction at the sulfonyl group, typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Table 6: Mentioned Compounds

Compound Name
This compound
4-bromo-2-chlorothiophenol
isopropylamine
4-Bromothiophenol
Cyclohexylamine
2-Chlorothiophenol
Benzylamine
4-Methoxythiophenol
4-bromo-2-chlorobenzoic acid
4-Bromobenzoic acid
n-Butylamine
2-Chlorobenzoic acid
4-Bromophenylboronic acid
2-Chlorophenyldiazonium tetrafluoroborate
4-Bromo-2-chlorophenylboronic acid
Morpholine
4-Nitroso-N,N-dimethylaniline
4-Bromobenzenesulfinic acid
4-Bromobenzenesulfonyl chloride
2-Chlorobenzenesulfonyl chloride
4-bromo-2-chloroaniline
1-bromo-3-chlorobenzene
4-Bromo-2-chlorobenzenesulfonic acid
thionyl chloride
phosphorus pentachloride
triethylamine
pyridine
N-chlorosuccinimide
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)
copper(I) chloride
sulfur dioxide
hydrogen peroxide
Trichloroisocyanuric acid
Bu₄NCl
Cu(OAc)₂
Phenanthroline
K₂S₂O₅
CCl₄
CuCl
CuI
LiClO₄
Bu₄NBF₄

Synthesis of Halogenated Benzenesulfonyl Chlorides

The critical intermediate for the target molecule is 4-bromo-2-chlorobenzenesulfonyl chloride. synquestlabs.comsigmaaldrich.com Its synthesis begins with a disubstituted benzene, 1-bromo-3-chlorobenzene, which serves as the aromatic precursor. nih.gov Two primary strategies are employed to introduce the sulfonyl chloride moiety onto this aromatic ring.

A well-established, two-step method for preparing sulfonyl chlorides involves the initial formation of a sulfonic acid, followed by its conversion to the more reactive sulfonyl chloride.

Sulfonation: The first step is an electrophilic aromatic substitution reaction where 1-bromo-3-chlorobenzene is treated with a sulfonating agent, typically fuming sulfuric acid (H₂SO₄/SO₃). The existing chloro- and bromo- substituents are ortho-, para-directing. The sulfonation occurs predominantly at the position that is para to the chloro group and ortho to the bromo group, yielding 4-bromo-2-chlorobenzenesulfonic acid.

Chlorination: The resulting sulfonic acid derivative is then converted to 4-bromo-2-chlorobenzenesulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom.

A more direct, one-pot approach to synthesizing aryl sulfonyl chlorides is through direct chlorosulfonylation. This method avoids the isolation of the sulfonic acid intermediate.

In this strategy, the halogenated aromatic precursor, 1-bromo-3-chlorobenzene, is reacted directly with an excess of chlorosulfonic acid (ClSO₃H). google.comgoogle.com The reaction is an electrophilic aromatic substitution where the chlorosulfonyl group (–SO₂Cl) is introduced onto the benzene ring. The regioselectivity is governed by the directing effects of the existing halogen substituents, leading to the formation of 4-bromo-2-chlorobenzenesulfonyl chloride. This method is often efficient for producing aryl sulfonyl chlorides on a larger scale. prepchem.com

Table 1: Comparison of Synthetic Strategies for 4-Bromo-2-chlorobenzenesulfonyl chloride
StrategyKey ReagentsIntermediateDescription
Two-Step (via Sulfonic Acid)1) H₂SO₄/SO₃ 2) SOCl₂ or PCl₅4-Bromo-2-chlorobenzenesulfonic acidA classic method involving isolation of the sulfonic acid before conversion to the sulfonyl chloride.
Direct ChlorosulfonylationClSO₃HNoneA direct, one-pot electrophilic aromatic substitution that is often more efficient for large-scale synthesis. google.comprepchem.com

Amination Strategies for N-Isopropyl Introduction

Once the 4-bromo-2-chlorobenzenesulfonyl chloride is synthesized, the final step is the formation of the sulfonamide linkage by introducing the isopropylamino group.

The most common and direct method for forming the sulfonamide is the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with isopropylamine. chemicalbook.com This is a nucleophilic substitution reaction where the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.netresearchgate.net

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nsf.gov The presence of an acidic hydrogen on the nitrogen atom in the resulting N-isopropylsulfonamide makes it soluble in alkaline solutions, a characteristic feature of sulfonamides derived from primary amines. vedantu.comdoubtnut.com

Alternative strategies for forming N-alkyl sulfonamides exist, which can be useful when direct amination is problematic or to explore different synthetic routes. One such approach involves the N-alkylation of the parent sulfonamide, 4-bromo-2-chlorobenzenesulfonamide. This two-step alternative would first involve reacting the sulfonyl chloride with ammonia (B1221849) to form the primary sulfonamide, which is then alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

More modern methods have been developed that avoid the use of sulfonyl chlorides altogether. For example, some catalytic systems allow for the reaction of ether compounds with amides or sulfonamides to form N-alkylated products. google.com Another novel methodology involves the in-situ formation of an isocyanate from a carbamic chloride, which is then reacted with a primary sulfonamide to generate a sulfonylurea, a related class of compounds. nih.gov These advanced methods showcase the versatility of synthetic approaches to N-substituted sulfonamides.

Synthesis of Haloaniline Precursors (e.g., 4-Bromo-2-chloroaniline)

Haloanilines like 4-bromo-2-chloroaniline are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. guidechem.com Although not a direct precursor in the primary synthetic route to this compound via the sulfonyl chloride pathway, its synthesis demonstrates key principles of aromatic chemistry.

A common laboratory synthesis of 4-bromo-2-chloroaniline starts with a more readily available precursor, such as o-chloroaniline. chemicalbook.com The synthesis involves the direct bromination of o-chloroaniline. The amino group is a strong activating, ortho-, para-director. Since the para position is available, bromination occurs there to yield the desired 4-bromo-2-chloroaniline. The reaction can be carried out using various brominating agents, including potassium bromide in the presence of an oxidizing agent. guidechem.comchemicalbook.com

A more complex, multi-step synthesis can be performed starting from aniline (B41778). researchgate.net This route highlights the use of protecting groups to control reactivity and regioselectivity:

Acetylation: The highly activating amino group of aniline is first protected by reacting it with acetic anhydride (B1165640) to form acetanilide (B955). This moderates the reactivity of the aromatic ring. cram.com

Halogenation: The acetanilide is then subjected to sequential halogenation reactions. The order of these reactions is crucial for achieving the desired substitution pattern.

Hydrolysis: Finally, the acetyl protecting group is removed by acid or base hydrolysis to reveal the amino group, yielding the final 4-bromo-2-chloroaniline product. brainly.com

Table 2: Selected Synthetic Routes for 4-Bromo-2-chloroaniline
Starting MaterialKey StepsYieldReference
o-ChloroanilineDirect bromination using KBr and ZnAl-BrO₃-LDHs in AcOH/H₂O.78% guidechem.comchemicalbook.com
AnilineMulti-step: 1) Acetylation, 2) Halogenation(s), 3) Hydrolysis (Deprotection).Variable researchgate.netcram.com

Stereoselective Synthesis and Chiral Induction in N-Isopropylbenzenesulfonamides

The introduction of a chiral center at the sulfur atom or on the N-isopropyl group of benzenesulfonamides necessitates the use of stereoselective synthetic strategies. These methods can be broadly categorized into two main approaches: the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, and the application of chiral catalysts to promote the formation of one enantiomer over the other. While direct stereoselective methods for this compound are not extensively documented, a number of principles and techniques applied to analogous structures provide a clear pathway for achieving chiral control in this class of compounds.

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to guide the stereoselectivity of a subsequent reaction. In the context of N-isopropylbenzenesulfonamides, a chiral auxiliary can be attached to the sulfonamide nitrogen, influencing the approach of reagents and leading to the diastereoselective formation of new stereocenters.

One of the most well-established chiral auxiliaries is the tert-butanesulfinamide group, developed by Ellman. This auxiliary has been widely employed in the diastereoselective synthesis of chiral amines. osi.lv The general approach involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine, which then undergoes a diastereoselective nucleophilic addition. Subsequent removal of the auxiliary reveals the chiral amine. While this method is primarily used for the synthesis of chiral amines, the principles of using a chiral sulfur-based auxiliary can be conceptually extended to the synthesis of chiral sulfonamides.

Pseudoephedrine is another practical chiral auxiliary that has been extensively used in diastereoselective alkylation reactions to produce a variety of enantiomerically enriched compounds, including carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles from a sterically preferred direction, leading to high diastereoselectivity. nih.gov This methodology could be adapted for the synthesis of chiral N-isopropylbenzenesulfonamides by, for example, functionalizing the isopropyl group under the stereodirecting influence of a pseudoephedrine auxiliary attached to the sulfonamide.

The development of catalytic asymmetric methods for the synthesis of chiral sulfonamides is an area of active research, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Various catalytic systems have been explored for the enantioselective formation of C-N and S-N bonds in sulfonamide synthesis.

Recent advancements have demonstrated the use of carbene organocatalysis for the highly enantioselective modification of sulfonamides. rsc.org This method allows for the chemo- and enantioselective functionalization of sulfonamides under mild conditions with a broad substrate scope. While specific application to N-isopropylbenzenesulfonamides has not been detailed, the general applicability of this catalytic system suggests its potential for such transformations.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the atroposelective synthesis of axially chiral sulfonamides. acs.org These methods involve the enantioselective formation of a C-N bond between a sulfonamide and an aryl halide, leading to products with restricted rotation around the C-N bond. While this is a distinct type of chirality from a stereocenter at the sulfur or alpha-carbon of the N-alkyl group, it highlights the utility of transition metal catalysis in controlling the stereochemistry of sulfonamide derivatives.

Cobalt-catalyzed enantioselective C-H amidation has been reported for the synthesis of 1,2,4-benzothiadiazine-1-imines from sulfondiimines. rsc.org This reaction proceeds with high enantioselectivity and demonstrates the potential of directed C-H functionalization for the asymmetric synthesis of complex sulfonamide-containing heterocycles. The principles of transition metal-catalyzed C-H activation and amination could potentially be harnessed for the stereoselective synthesis of N-isopropylbenzenesulfonamides.

While direct, detailed research findings on the stereoselective synthesis of this compound are limited, the broader field of asymmetric sulfonamide synthesis provides a strong foundation for future work. The table below summarizes hypothetical data based on established methodologies for related compounds, illustrating the potential for achieving high stereoselectivity in the synthesis of chiral N-isopropylbenzenesulfonamides.

MethodologyChiral SourceSubstrate AnalogDiastereomeric/Enantiomeric Excess (de/ee)Yield (%)
Chiral Auxiliary (Pseudoephedrine)(1S,2S)-PseudoephedrineN-Propionyl-benzenesulfonamide>95% de85
Chiral Auxiliary (Ellman's)(R)-tert-ButanesulfinamideN-Sulfinylimine of Acetophenone98% de92
Carbene CatalysisChiral N-Heterocyclic CarbeneBenzenesulfonamide (B165840)95% ee90
Palladium CatalysisChiral Ligand (e.g., BINAP)N-(2-bromophenyl)benzenesulfonamide92% ee88

Chemical Reactivity and Derivatization of 4 Bromo 2 Chloro N Isopropylbenzenesulfonamide Scaffold

Reactivity of the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH-) is a robust functional group, but the nitrogen-hydrogen bond and the nitrogen atom itself possess reactivity that can be exploited for derivatization.

Acid-Base Properties and Deprotonation Reactions

The proton on the nitrogen atom of the N-isopropylbenzenesulfonamide group is acidic. This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-), which delocalizes the nitrogen lone pair and stabilizes the corresponding conjugate base (anion) after deprotonation. This property is fundamental to many of the subsequent reactions of the sulfonamide group, as deprotonation is often the initial step.

The general deprotonation reaction can be represented as follows:

Deprotonation Reaction

Common bases used for this deprotonation include alkali metal hydroxides, hydrides (like sodium hydride, NaH), and strong organic bases. The resulting sulfonamide anion is a potent nucleophile, ready to react with various electrophiles.

N-Alkylation, N-Acylation, and N-Arylation Pathways

Once deprotonated, the sulfonamide nitrogen can participate in a variety of bond-forming reactions.

N-Alkylation: The sulfonamide anion can be alkylated by reacting it with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism to form N-alkylated sulfonamides. The choice of base and solvent is crucial for achieving high yields. Manganese and ruthenium-based catalysts have also been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" approach.

N-Acylation: N-acylation introduces an acyl group onto the sulfonamide nitrogen. This is typically achieved by reacting the sulfonamide with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction often requires a base to neutralize the HCl byproduct when using acyl chlorides, or a catalyst to facilitate the reaction with less reactive anhydrides. Various catalysts, including bismuth(III) salts and copper(II) triflate, have been shown to efficiently promote this transformation under mild conditions. N-acylbenzotriazoles have also been employed as effective acylating agents.

N-Arylation: The introduction of an aryl group at the nitrogen position is a valuable transformation. Copper-catalyzed and palladium-catalyzed cross-coupling reactions are common methods for N-arylation. The Chan-Lam coupling, for instance, utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst. Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming C-N bonds.

The following table summarizes these key derivatization pathways for the sulfonamide nitrogen.

Reaction TypeReagents & ConditionsProduct Type
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R'-X)N-Alkyl-N-isopropyl-4-bromo-2-chlorobenzenesulfonamide
N-Acylation1. Acyl Chloride (R'COCl) / Base or 2. Anhydride (B1165640) ((R'CO)₂O) / CatalystN-Acyl-N-isopropyl-4-bromo-2-chlorobenzenesulfonamide
N-Arylation1. Arylboronic acid (Ar'B(OH)₂) / Cu or Pd catalyst / BaseN-Aryl-N-isopropyl-4-bromo-2-chlorobenzenesulfonamide

Reactions with Electrophilic Nitrogen Sources

The sulfonamide nitrogen, particularly after deprotonation, can act as a nucleophile and react with electrophilic sources of nitrogen. This class of reactions is less common than N-alkylation or N-acylation but provides a route to N-amino sulfonamides and related structures. Reagents like O-mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA) can serve as electrophilic "NH₂⁺" sources. Additionally, N-chlorosulfonamides can be prepared and used in addition reactions to unsaturated compounds. N,N-dichloro-o-nitrobenzenesulfonamide has been identified as an effective electrophilic nitrogen source for the diamination of α,β-unsaturated ketones.

Reactions Involving the Halogenated Aromatic Ring

The aromatic ring of 4-bromo-2-chloro-N-isopropylbenzenesulfonamide is substituted with two different halogen atoms, bromine and chlorine. This di-halogenation pattern offers opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. This difference in reactivity allows for chemoselective functionalization of the this compound scaffold, where the more reactive C-Br bond can be selectively targeted over the less reactive C-Cl bond.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.

For this compound, a Suzuki-Miyaura reaction can be performed selectively at the 4-position due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position while leaving the chlorine atom at the 2-position intact for potential subsequent transformations.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The table below outlines typical conditions and reactants for a selective Suzuki-Miyaura coupling at the C-Br position of the target molecule.

ComponentExamplePurpose
Aryl Halide This compoundElectrophilic coupling partner
Organoboron Reagent Phenylboronic acid, 4-Methylphenylboronic acidNucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Ligand/Pd Pre-catalystsFacilitates the C-C bond formation
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction

This chemoselective approach enables the synthesis of 4-aryl-2-chloro-N-isopropylbenzenesulfonamide derivatives, which can be valuable intermediates for more complex molecular architectures.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. On the this compound scaffold, this reaction offers a selective method for introducing a wide variety of nitrogen-containing substituents.

The general reactivity trend for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl > Ar-OTf. This selectivity is primarily governed by the rate of oxidative addition of the aryl halide to the palladium(0) catalyst. Given this trend, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical Buchwald-Hartwig conditions. Consequently, the amination of this compound is expected to occur selectively at the C4 position, leaving the chloro substituent at C2 intact for subsequent transformations.

This chemoselectivity has been demonstrated in analogous systems. For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been successfully achieved, where the amination occurs exclusively at the bromo-substituted position. wikipedia.org This precedent strongly supports the prediction that the reaction of this compound with various primary and secondary amines, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃), will yield the corresponding 4-amino-2-chloro-N-isopropylbenzenesulfonamide derivatives.

The choice of ligand is crucial for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, allowing for the coupling of a broader range of amines and even aryl chlorides, although under more forcing conditions. baranlab.org

Table 1: Predicted Outcome of Buchwald-Hartwig Amination on this compound

Amine NucleophilePredicted Major Product
Morpholine2-Chloro-N-isopropyl-4-(morpholin-4-yl)benzenesulfonamide
Piperidine2-Chloro-N-isopropyl-4-(piperidin-1-yl)benzenesulfonamide
Aniline (B41778)4-Anilino-2-chloro-N-isopropylbenzenesulfonamide
Benzylamine4-(Benzylamino)-2-chloro-N-isopropylbenzenesulfonamide

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the this compound core. The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to a leaving group is essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The N-isopropylsulfonamide group (-SO₂NHiPr) is a moderately strong electron-withdrawing group. In the target molecule, the chloro substituent is positioned ortho to the sulfonamide group, while the bromo substituent is in the para position. Both halogens are therefore activated towards nucleophilic attack.

In contrast to the reactivity order observed in palladium-catalyzed cross-coupling reactions, the relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. organic-chemistry.org This inverted trend is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the polarization of the carbon-halogen bond by the more electronegative halogen, rather than the ease of C-X bond cleavage.

Given that both the ortho (C2-Cl) and para (C4-Br) positions are activated by the sulfonamide group, and the leaving group abilities of chloride and bromide are comparable in SNAr reactions, a mixture of products resulting from the substitution of either halogen could potentially be formed. The regiochemical outcome will likely be influenced by a combination of factors, including the specific nucleophile used, the reaction conditions (solvent, temperature, and base), and the subtle differences in the electronic activation at the ortho and para positions. For instance, the ortho position might be sterically more hindered, which could favor attack at the para position. Conversely, the proximity of the ortho position to the directing sulfonamide group might enhance its reactivity in some cases.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction typically requires strong bases and polar aprotic solvents to proceed efficiently.

Table 2: Potential Products of Nucleophilic Aromatic Substitution on this compound

NucleophilePotential Product(s)
Sodium Methoxide (NaOMe)4-Bromo-2-methoxy-N-isopropylbenzenesulfonamide and/or 2-Chloro-4-methoxy-N-isopropylbenzenesulfonamide
Sodium Thiophenoxide (NaSPh)4-Bromo-N-isopropyl-2-(phenylthio)benzenesulfonamide and/or 2-Chloro-N-isopropyl-4-(phenylthio)benzenesulfonamide
Pyrrolidine4-Bromo-N-isopropyl-2-(pyrrolidin-1-yl)benzenesulfonamide and/or 2-Chloro-N-isopropyl-4-(pyrrolidin-1-yl)benzenesulfonamide

Ortho-Lithiation and Subsequent Electrophilic Quenches

Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), directing deprotonation to a specific ortho position. The N-isopropylsulfonamide group is a recognized DMG, capable of directing lithiation to the adjacent C-H bonds.

In the this compound molecule, there are two protons ortho to the sulfonamide directing group: one at the C3 position (between the chloro and sulfonamide groups) and another at the C5 position (between the bromo and sulfonamide groups). The regioselectivity of the lithiation will be determined by the relative acidity of these two protons, which is influenced by the electronic and steric effects of the adjacent halogen substituents. Both chlorine and bromine are inductively electron-withdrawing, which increases the acidity of the ortho protons.

A significant competing reaction in the lithiation of aryl halides is halogen-metal exchange. This exchange is generally faster for bromine than for chlorine. Therefore, treatment of this compound with an alkyllithium reagent could potentially lead to a mixture of products arising from deprotonation at C3 or C5, as well as lithium-bromine exchange at C4.

The choice of the organolithium reagent and the reaction conditions (temperature, solvent, and additives like TMEDA) can influence the outcome. For instance, using a sterically hindered base like lithium diisopropylamide (LDA) might favor deprotonation over halogen-metal exchange.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. Common electrophiles include aldehydes, ketones, carbon dioxide, alkyl halides, and silyl (B83357) halides.

Table 3: Potential Products from Ortho-Lithiation and Electrophilic Quench of this compound (assuming lithiation at C3)

ElectrophileQuenched Product
Benzaldehyde(4-Bromo-2-chloro-3-(hydroxy(phenyl)methyl)phenyl)(isopropyl)sulfonamide
Carbon Dioxide (followed by acidic workup)4-Bromo-2-chloro-3-(N-isopropylsulfamoyl)benzoic acid
Methyl Iodide4-Bromo-2-chloro-N-isopropyl-3-methylbenzenesulfonamide
Trimethylsilyl chloride4-Bromo-2-chloro-N-isopropyl-3-(trimethylsilyl)benzenesulfonamide

Intramolecular Cyclization Reactions and Sultam Formation

The structural framework of this compound and its derivatives is amenable to various intramolecular cyclization reactions, leading to the formation of sultams—cyclic sulfonamides. These heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Metal-Catalyzed Intramolecular Cyclization Pathways (e.g., Cu- and Ag-mediated)

Derivatives of this compound, particularly those where a nucleophilic group has been introduced, can undergo metal-catalyzed intramolecular cyclization. Copper and silver catalysts are often employed for the formation of C-N, C-O, and C-S bonds in intramolecular settings.

For example, if the isopropyl group on the sulfonamide nitrogen is replaced with a functionalized chain containing a nucleophile (e.g., an amino or hydroxyl group), this nucleophile can be induced to attack one of the halogenated positions on the aromatic ring. While palladium is typically used for intermolecular cross-coupling, copper- and silver-mediated cyclizations can be effective, especially for the formation of five- and six-membered rings. These reactions often proceed via an Ullmann-type mechanism.

The relative reactivity of the C-Br and C-Cl bonds under these conditions would dictate the regioselectivity of the cyclization. Generally, the C-Br bond is more reactive in copper-catalyzed couplings.

Formation of Benzofused Sultams (5-, 6-, and 7-membered rings)

The synthesis of benzofused sultams from derivatives of this compound can be achieved through various synthetic strategies. A common approach involves the introduction of a side chain at one of the ortho positions (C3 or C5) via ortho-lithiation, followed by a cyclization step.

For instance, ortho-lithiation at C3 followed by reaction with an appropriate electrophile can install a side chain containing a terminal amine. Subsequent intramolecular nucleophilic substitution of the adjacent chloro group would lead to the formation of a benzofused sultam. The size of the resulting fused ring (5-, 6-, or 7-membered) would be determined by the length of the introduced side chain.

Alternatively, a side chain could be introduced at the C4 position via a Suzuki or Stille coupling reaction after initial amination at this position. Subsequent functionalization and cyclization onto the C3 or C5 position would also yield benzofused sultams.

Domino Reactions (e.g., Aza-Michael Heck Sequences)

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. Derivatives of this compound can be designed to participate in such reaction cascades.

An example would be a domino Aza-Michael/Heck reaction sequence. This could be initiated by first introducing a suitable side chain at the C4 position (via Buchwald-Hartwig amination or Suzuki coupling) that contains an α,β-unsaturated carbonyl moiety. An intramolecular aza-Michael addition of the sulfonamide nitrogen onto the Michael acceptor would form a cyclic intermediate. This could be followed by an intramolecular Heck reaction, where the palladium catalyst, initially activating the C-Br or C-Cl bond, facilitates the formation of a new carbon-carbon bond, leading to a polycyclic sultam structure. The feasibility and outcome of such a sequence would depend on the precise nature of the linker and the reaction conditions.

C-H Functionalization and Amination of Aromatic and Alkyl Moieties

The selective functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for the direct introduction of new functional groups, streamlining synthetic pathways. The this compound scaffold presents opportunities for C-H functionalization at both the aromatic and N-isopropyl alkyl moieties.

Aromatic C-H Functionalization:

The sulfonamide group can act as a directing group in transition metal-catalyzed C-H activation, typically favoring functionalization at the ortho-position. While direct studies on this compound are not extensively documented, related research on aryl sulfonamides provides insights into its potential reactivity. Rhodium-catalyzed reactions, for instance, have been successfully employed for the C-H olefination and alkynylation of various aryl sulfonamides. It is anticipated that under similar conditions, the C-H bond at the C3 position (ortho to the sulfonamide and meta to the bromine and chlorine) could be a primary site for such transformations.

Potential Rhodium-Catalyzed C-H Olefination

Catalyst Olefin Partner Solvent Temperature (°C) Expected Product
[RhCp*Cl2]2 Styrene Dioxane 100-120 4-Bromo-2-chloro-N-isopropyl-3-styrylbenzenesulfonamide

Alkyl C-H Functionalization:

The N-isopropyl group also contains C-H bonds that could be subject to functionalization, although this is generally more challenging than aromatic C-H activation. Precedent for such reactions exists, often requiring specific directing groups and catalytic systems.

Amination Reactions:

The bromo and chloro substituents on the aromatic ring are susceptible to nucleophilic substitution, enabling the introduction of amino groups through various cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds with aryl halides. Given the presence of two different halogens, regioselectivity can be a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, suggesting that amination would preferentially occur at the C4 position.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for amination. While often requiring harsher conditions than palladium-catalyzed methods, it can be effective for the amination of aryl halides.

Expected Outcome of Buchwald-Hartwig Amination

Amine Catalyst System Base Solvent Expected Major Product
Aniline Pd(OAc)2 / XPhos K3PO4 Toluene 2-Chloro-N-isopropyl-4-(phenylamino)benzenesulfonamide

Click Chemistry Applications for Scaffold Elaboration (e.g., Triazole Hybridization)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for constructing complex molecular architectures. The this compound scaffold can be readily adapted for click chemistry applications by converting one of the halogen substituents into either an azide (B81097) or a terminal alkyne.

Synthesis of Azide Derivatives:

The aryl bromide can be converted to an aryl azide through a copper-catalyzed reaction with sodium azide. asianpubs.org This transformation provides a key precursor for subsequent click reactions.

Synthesis of Alkyne Derivatives:

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, can be employed to introduce a terminal alkyne at the position of the bromo or chloro substituent. organic-chemistry.org Similar to amination, the greater reactivity of the C-Br bond would likely lead to selective alkynylation at the C4 position.

Once the azide or alkyne functionality is installed on the benzenesulfonamide (B165840) scaffold, it can be reacted with a complementary alkyne or azide partner to generate a 1,2,3-triazole-linked hybrid molecule. This approach allows for the modular and efficient synthesis of diverse compound libraries with potential applications in medicinal chemistry. For instance, benzenesulfonamide derivatives bearing a triazole ring have been investigated as carbonic anhydrase inhibitors. researchgate.netnih.govcu.edu.eg

Illustrative Click Chemistry Elaboration

Starting Material ModificationClick Reaction PartnerCatalystSolventProduct Class
4-Azido-2-chloro-N-isopropylbenzenesulfonamidePhenylacetyleneCuIDMF4-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2-chloro-N-isopropylbenzenesulfonamide
4-Ethynyl-2-chloro-N-isopropylbenzenesulfonamideBenzyl azideCuSO4 / Sodium Ascorbatet-BuOH/H2O4-((1-Benzyl-1H-1,2,3-triazol-4-yl)ethynyl)-2-chloro-N-isopropylbenzenesulfonamide

Role as an Intermediate in Multi-Step Organic Syntheses

Halogenated benzenesulfonamide scaffolds are valuable intermediates in the multi-step synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of multiple, differentially reactive functional groups allows for sequential and selective modifications.

While specific syntheses commencing directly from this compound are not widely reported, structurally related compounds serve as key intermediates in the synthesis of important pharmaceuticals. For example, 5-bromo-2-chlorobenzoic acid is a starting material in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. oriprobe.comgoogle.com This highlights the utility of the 4-bromo-2-chlorophenyl moiety as a foundational element in drug synthesis.

Furthermore, various sulfonamide-containing molecules are known to be potent inhibitors of a range of enzymes, including kinases and carbonic anhydrases. The this compound scaffold provides a platform for the development of such inhibitors, where the halogen atoms can be replaced or modified in later synthetic steps to optimize biological activity and pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletal framework.

While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

1H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the N-isopropyl group. The aromatic region would likely show a complex splitting pattern due to the disubstitution of the benzene (B151609) ring. The proton ortho to the bromine and meta to the sulfonyl group is expected to appear as a doublet, while the other two aromatic protons would also exhibit doublet or doublet of doublets patterns, depending on their coupling constants. The isopropyl group would be characterized by a doublet for the two methyl groups and a septet for the methine proton, a result of being coupled to the six equivalent methyl protons and the N-H proton. The N-H proton itself would likely appear as a broad singlet or a doublet, depending on the solvent and concentration.

Interactive Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 8.0m
N-HVariablebr s or d
CH (isopropyl)3.5 - 4.0septet
CH3 (isopropyl)1.1 - 1.3d

13C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the molecular structure. It is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and sulfonamide groups. The two carbons of the isopropyl group would also be readily identifiable.

Interactive Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-S138 - 142
C-Cl133 - 136
C-Br125 - 128
Aromatic CH127 - 135
CH (isopropyl)48 - 52
CH3 (isopropyl)22 - 25

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons that are ortho to each other, and crucially, between the N-H proton, the isopropyl methine proton, and the isopropyl methyl protons, confirming the N-isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the aromatic ring and the isopropyl group.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the conformational preferences of the molecule. Specifically, these experiments could reveal the spatial proximity of the isopropyl group to the aromatic ring, shedding light on the preferred rotational conformation around the S-N bond.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear as two strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration would likely be observed as a single peak in the range of 3200-3300 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.

Interactive Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretch3200 - 3300
C-H (aromatic)Stretch3000 - 3100
C-H (alkyl)Stretch2850 - 2970
C=C (aromatic)Stretch1450 - 1600
S=O (sulfonyl)Asymmetric Stretch1330 - 1370
S=O (sulfonyl)Symmetric Stretch1140 - 1180
S-NStretch900 - 940
C-BrStretch500 - 600
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound is approximately 328.6 g/mol .

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Common fragmentation pathways for arylsulfonamides under electron ionization (EI) or electrospray ionization (ESI) often involve the cleavage of the S-N bond and the S-C(aryl) bond. Key fragmentation patterns would likely include:

Loss of the isopropyl group.

Loss of the entire N-isopropylamino group.

Cleavage of the S-N bond to give the 4-bromo-2-chlorobenzenesulfonyl cation.

Loss of SO₂ from fragment ions. Studies have shown that electron-withdrawing groups, such as chlorine at the ortho position, can promote the extrusion of SO₂. nih.gov

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (relative to most abundant isotope)Possible Fragment Identity
328[M]+ (Molecular ion)
285[M - C3H7]+
255[4-bromo-2-chlorophenyl-SO₂]+
191[4-bromo-2-chlorophenyl]+

High-Resolution Mass Spectrometry (HRMS)

No published data are available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No published data are available.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

No published data are available.

Determination of Molecular Conformation (e.g., syn/anti geometries)

No published data are available.

Analysis of Intermolecular and Intramolecular Interactions in the Crystalline Lattice

No published data are available.

Despite a comprehensive search for scientific literature focusing on the computational and theoretical chemistry of This compound , no specific studies detailing the quantum chemical calculations, molecular modeling, or simulations for this particular compound could be located.

While there is a considerable body of research on the computational analysis of other substituted benzenesulfonamide derivatives, the direct application of these methodologies to this compound has not been reported in the available scientific literature. Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline without specific research findings for this compound.

Potential Research Applications

While no specific applications for 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide have been documented, its structure suggests potential utility as a building block in medicinal chemistry. Dihalogenated benzenesulfonamides serve as versatile scaffolds for creating libraries of compounds for drug discovery. The presence of both a bromine and a chlorine atom offers differential reactivity for cross-coupling reactions, allowing for the sequential and site-selective introduction of new functional groups. This makes the compound a potentially valuable intermediate for synthesizing more complex molecules targeted at various biological systems, such as carbonic anhydrase inhibitors or other enzyme-targeted therapeutics. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Binding Energy Calculations (e.g., MM-PBSA/GBSA)

Molecular Mechanics, combined with Poisson-Boltzmann or Generalized Born and Surface Area continuum solvation (MM/PBSA and MM/GBSA), are popular and effective methods for estimating the binding free energies of ligands to macromolecules. nih.govnih.gov These "end-point" methods offer a balance between computational speed and accuracy, making them valuable for studying the interaction of benzenesulfonamide (B165840) derivatives with biological targets, such as enzymes. rsc.orgresearchgate.net The core principle involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution.

The binding free energy (ΔGbind) is calculated as follows: ΔGbind = Gcomplex - (Greceptor + Gligand)

Each term is composed of the molecular mechanics (MM) energy in the gas phase, a polar solvation energy, and a nonpolar solvation energy. nih.gov The MM energy includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions. The polar solvation term is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar term is typically estimated based on the solvent-accessible surface area (SASA). nih.gov

For substituted benzenesulfonamides, which are well-known inhibitors of enzymes like carbonic anhydrase, MM/GBSA and MM/PBSA can be used to predict binding affinities. acs.orgacs.org Studies on similar compounds show that these methods can successfully reproduce experimental findings and provide a rationale for observed binding strengths. nih.gov The accuracy of these calculations can be sensitive to various parameters, including the force field used, the interior dielectric constant, and the sampling method (e.g., using single minimized structures vs. averaging over molecular dynamics snapshots). rsc.orgrsc.org

Table 1: Components of MM/PBSA and MM/GBSA Calculations

ComponentDescriptionMethodology
ΔEMMGas-phase molecular mechanics energyIncludes internal (bond, angle, dihedral) and external (van der Waals, electrostatic) energies.
ΔGsolvSolvation free energySum of polar and nonpolar contributions (ΔGpolar + ΔGnonpolar).
ΔGpolarPolar solvation energyCalculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
ΔGnonpolarNonpolar solvation energyTypically estimated from the solvent-accessible surface area (SASA).
-TΔSConformational entropyOften estimated using normal-mode analysis, though its calculation is complex and sometimes omitted for relative energy comparisons. nih.gov

Theoretical Studies on Intermolecular Interactions

The noncovalent interactions involving 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide are critical for its conformation, crystal packing, and interactions with biological receptors. Computational methods are instrumental in dissecting these forces.

The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygen atoms). This dual capability allows benzenesulfonamides to form robust hydrogen-bonding networks. nih.gov

N-H...O Bonds : The most common and strongest hydrogen bond formed by secondary sulfonamides involves the amide proton (N-H) and a sulfonyl oxygen (S=O) of a neighboring molecule, often resulting in dimeric or chain-like patterns in the solid state. nih.govmdpi.com Intramolecular N-H...Cl hydrogen bonds have also been observed in related chlorinated benzenesulfonamides. nih.gov

N-H...N Bonds : In complexes with nitrogen-containing co-crystals or biological systems with residues like histidine, the sulfonamide N-H can act as a donor to a nitrogen acceptor. nih.govresearchgate.net

Density functional theory (DFT) studies on similar ortho-substituted benzenesulfonamides have shown that intramolecular hydrogen bonds can significantly influence the molecule's conformation and acidity. mdpi.comnih.govdntb.gov.ua

The nature of the substituents on the aromatic ring modulates the electron density of the π-system, thereby influencing the strength and geometry of these interactions. researchgate.net Electron-withdrawing groups, like the bromine and chlorine atoms on the ring, can enhance π-stacking by reducing electron repulsion between the rings. Computational studies can quantify the energy of these interactions and reveal their preferred geometries (parallel-displaced vs. T-shaped), which in turn dictate the molecular conformation and crystal packing. nih.govrsc.org

A halogen bond is a noncovalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid), interacting with a nucleophile (Lewis base) such as an oxygen or nitrogen atom. mdpi.com The presence of both a bromine and a chlorine atom on the benzene (B151609) ring of this compound makes it a potential donor for halogen bonds.

The strength of the halogen bond typically increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Theoretical studies and crystal structure analyses have demonstrated the importance of halogen bonds in directing the assembly of molecules. researchgate.netmdpi.com In substituted benzenesulfonamides, the bromine and chlorine atoms can form halogen bonds with the sulfonyl oxygens, amide nitrogens, or even the π-system of an adjacent aromatic ring (X···π interactions). mdpi.com Quantum chemical investigations can be used to analyze the strength and nature of these interactions, revealing their role in the supramolecular architecture. researchgate.net

Structure-Activity Relationship (SAR) from a Computational Perspective

Computational SAR studies aim to correlate the structural features of a molecule with its chemical or biological activity. For this compound, this involves understanding how each substituent contributes to its molecular properties and interactions. nih.govtandfonline.com

Halogens (Bromo and Chloro) : The bromine and chlorine atoms are electron-withdrawing groups that influence the electronic properties of the benzene ring. Their presence can enhance halogen bonding capabilities and modulate the strength of π-stacking interactions, as discussed above. mdpi.com Their position on the ring (ortho and para to the sulfonyl group) also creates a specific electrostatic potential map that governs interactions with receptor sites. In studies of similar compounds, substitutions on the benzene ring have been shown to dictate binding affinity and specificity. nih.gov

Table 2: Summary of Substituent Effects on Molecular Interactions

SubstituentTypePrimary Influence on InteractionsPotential Effect on Molecular Properties
4-BromoElectron-withdrawing, Halogen bond donorEnhances potential for halogen bonding (Br···O/N); modulates π-system for stacking.Increases lipophilicity; modifies electronic distribution of the aromatic ring.
2-ChloroElectron-withdrawing, Halogen bond donorContributes to halogen bonding; creates specific steric and electronic profile ortho to the sulfonamide group. nih.govInfluences molecular conformation and receptor fit.
N-IsopropylBulky, HydrophobicIntroduces steric hindrance around the S-N bond; provides hydrophobic surface for van der Waals interactions. mdpi.comRestricts conformational flexibility; can enhance binding in hydrophobic pockets.

Impact of Moiety Flexibility and Structural Rigidity on Molecular Recognition

Computational studies on similar sulfonamide-based inhibitors have shown that the conformational flexibility of the "tail" portion of the molecule is a critical determinant of binding affinity and selectivity. researchgate.net The N-isopropyl group of "this compound" can adopt various conformations, allowing the molecule to adapt to the specific topology of a binding pocket. However, excessive flexibility can be entropically unfavorable upon binding. Therefore, a balance between flexibility and rigidity is crucial for optimal molecular recognition.

Molecular dynamics simulations can be employed to explore the conformational landscape of "this compound" in both its free and protein-bound states. Such simulations can quantify the energetic cost of adopting a bioactive conformation, providing insights into the thermodynamics of binding. For instance, a more rigidified analog might exhibit a higher affinity if its ground state conformation is close to the bound conformation, as less conformational entropy is lost upon binding.

The following table illustrates a hypothetical comparison of the conformational flexibility of "this compound" with other benzenesulfonamide derivatives, based on the number of rotatable bonds, a common metric for molecular flexibility.

CompoundNumber of Rotatable BondsCalculated Flexibility Index
Benzenesulfonamide10.25
N-methylbenzenesulfonamide20.50
This compound30.75
N-butylbenzenesulfonamide41.00

Computational Prediction of Binding Patterns with Macromolecular Targets (e.g., enzyme active sites)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule, such as "this compound," within the active site of a macromolecular target, typically a protein. nih.govresearchgate.net In the case of sulfonamides, a common target is the enzyme carbonic anhydrase (CA). tandfonline.com

A typical docking simulation would involve placing "this compound" into the active site of a CA isoform and evaluating various poses based on a scoring function that estimates the binding free energy. The sulfonamide moiety is known to coordinate with the zinc ion present in the active site of CAs. nih.gov The bromo and chloro substituents on the phenyl ring can participate in halogen bonding and other hydrophobic interactions with specific amino acid residues, while the N-isopropyl group will occupy a particular sub-pocket.

Below is a hypothetical data table summarizing the predicted interactions and binding energies of "this compound" with the active site of a human carbonic anhydrase isoform, derived from molecular docking simulations.

Macromolecular TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase II-8.5Zn(II), His94, His96, His119, Thr199, Thr200, Val121, Leu198Coordination, Hydrogen Bond, Hydrophobic

Analysis of Isoform Selectivity through Computational Methods

Achieving isoform selectivity is a major goal in drug design, as it can lead to therapeutic agents with improved efficacy and reduced side effects. acs.org Computational methods are instrumental in understanding and predicting the isoform selectivity of inhibitors. nih.govresearchgate.net For "this compound," computational analysis can help elucidate why it might bind more tightly to one CA isoform over another.

The key to isoform selectivity lies in the differences in the amino acid composition of the active sites among the various CA isoforms. While the residues directly interacting with the zinc ion are highly conserved, those in the middle and outer regions of the active site can vary significantly. These variations create opportunities for designing inhibitors with isoform-specific interactions.

Comparative molecular docking studies and molecular dynamics simulations of "this compound" with different CA isoforms can reveal subtle differences in binding modes and interaction energies. For instance, the steric bulk of the N-isopropyl group, combined with the specific positions of the bromo and chloro substituents, may be more complementary to the active site of one isoform compared to another. Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches can also be trained on datasets of known CA inhibitors to predict the isoform selectivity of novel compounds like "this compound". nih.govunipi.it

The following table presents hypothetical inhibition constants (Ki) and selectivity ratios for "this compound" against two different carbonic anhydrase isoforms, as might be predicted from computational analyses.

Carbonic Anhydrase IsoformPredicted Ki (nM)Selectivity Ratio (Isoform A / Isoform B)
Isoform A2510
Isoform B250

Crystal Engineering and Supramolecular Chemistry of Benzenesulfonamide Derivatives

Design Principles for Sulfonamide Cocrystals and Polymorphs

The design of sulfonamide cocrystals revolves around the strategic use of supramolecular synthons, which are reliable and robust intermolecular recognition units. routledge.comresearchgate.net The primary goal is to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, by introducing a coformer that will interact with the sulfonamide moiety through predictable hydrogen-bonding patterns. researchgate.netnih.gov

Key design principles include:

Hydrogen-Bonding Hierarchy: The sulfonamide group (-SO₂NH-) possesses both a strong hydrogen-bond donor (N-H) and two strong acceptors (S=O). The design of cocrystals involves selecting coformers with complementary functional groups (e.g., amides, N-oxides, carboxylic acids) to form robust heterosynthons that can outcompete the homosynthons formed between sulfonamide molecules themselves. nih.govbgu.ac.il

Coformer Selection: Coformers are chosen based on their ability to form specific, directional hydrogen bonds with the sulfonamide group. mdpi.comnih.gov The use of computational tools, such as the calculation of molecular electrostatic potential surfaces, can aid in predicting the most favorable interactions. nih.gov

Control of Polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. The choice of solvents and crystallization conditions can influence which polymorph is obtained. nih.govnih.gov Cocrystallization can also be a strategy to isolate a specific, more stable crystalline form and prevent polymorphic transitions.

Identification and Characterization of Supramolecular Synthons Involving the Sulfonamide Moiety

The sulfonamide functional group is a versatile participant in hydrogen bonding, leading to several well-characterized supramolecular synthons.

One of the most common and robust synthons in secondary sulfonamides is the centrosymmetric R²₂(8) homodimer. researchgate.netgrafiati.com In this motif, two sulfonamide molecules are linked by a pair of N-H···O=S hydrogen bonds, forming a characteristic eight-membered ring. This dimer is a highly predictable feature in the crystal structures of many benzenesulfonamide (B165840) derivatives.

Table 1: Typical Hydrogen-Bonding Parameters for the R²₂(8) Sulfonamide Homodimer

Interaction D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)
N-H···O=S 2.8 - 3.2 1.8 - 2.4 150 - 180

Note: Data is generalized from various sulfonamide crystal structures.

When a coformer is introduced, a competition arises between the formation of sulfonamide homodimers and sulfonamide-coformer heterosynthons. researchgate.netnih.gov The outcome depends on the relative strength of the hydrogen bond donors and acceptors involved. For instance, the oxygen atom of a pyridine (B92270) N-oxide or a syn-amide is often a stronger hydrogen-bond acceptor than the sulfonyl oxygen. researchgate.net This can lead to the disruption of the R²₂(8) homodimer in favor of a new N-H···O(coformer) interaction. Understanding this synthon hierarchy is essential for the rational design of sulfonamide cocrystals. nih.govbgu.ac.il

Role of Halogen and Isopropyl Substituents in Directing Solid-State Assemblies

In 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide, the substituents on the benzene (B151609) ring and the nitrogen atom play a crucial role in modulating the crystal packing.

Polymorphism and Its Implications for Crystalline Forms

Polymorphism is a common phenomenon in sulfonamides and has significant implications for their physical and chemical properties. nih.govazom.com Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities. rigaku.com For a given compound like this compound, it is plausible that different crystallization conditions could yield distinct polymorphic forms. nih.gov

Distinguishing between different polymorphic forms requires a combination of analytical techniques. rigaku.comnih.gov

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is the primary tool for identifying and distinguishing polymorphs. mdpi.com Each crystalline form has a unique crystal lattice, which results in a characteristic diffraction pattern, often referred to as a "fingerprint." Single-crystal X-ray diffraction (SCXRD) provides definitive three-dimensional structural information, including bond lengths, bond angles, and details of the intermolecular interactions. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to detect phase transitions. azom.com When a polymorphic sample is heated, it may undergo transitions from a metastable form to a more stable form, or it may melt. These events are associated with endothermic or exothermic peaks on the DSC thermogram. Each polymorph will have a distinct melting point and may show different thermal events, allowing for their differentiation. rigaku.com

Table 2: Analytical Techniques for Polymorph Characterization

Technique Information Provided
Powder X-ray Diffraction (PXRD) "Fingerprint" identification of crystalline phases. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) Complete 3D molecular and crystal structure. mdpi.com
Differential Scanning Calorimetry (DSC) Melting points, phase transitions, and thermodynamic relationships between polymorphs. azom.com
Infrared (IR) & Raman Spectroscopy Differences in vibrational modes due to different crystal packing environments.

By employing these techniques, researchers can identify, characterize, and control the polymorphic forms of benzenesulfonamide derivatives to ensure desired material properties.

Understanding Crystal-to-Crystal Transitions and Stability

The stability of crystalline forms and the potential for transitions between them are critical aspects of crystal engineering, particularly for compounds like this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The interplay of intermolecular interactions within the crystal lattice governs the relative stability of these polymorphs and the energy barriers for conversion between them.

The thermodynamic relationship between polymorphs can be described as either enantiotropic, where one form is more stable below a certain transition temperature and another is more stable above it, or monotropic, where one form is always more stable than the other. The heat of transition rule can be a guiding principle in predicting the stability relationship between polymorphs.

For benzenesulfonamide derivatives, the conformational flexibility of the molecule and the nature of the intermolecular interactions, primarily hydrogen bonds and halogen bonds, play a crucial role in the existence of multiple crystalline forms. The N-H and S=O groups of the sulfonamide moiety are key players in forming robust hydrogen-bonded networks. The presence of bromine and chlorine atoms in this compound introduces the possibility of halogen bonding, which can compete with or complement the hydrogen bonding motifs, leading to a variety of possible supramolecular structures with different stabilities.

The stability of a particular crystalline form is determined by its lattice energy, which is the sum of all intermolecular interactions within the crystal. A deeper understanding of these interactions allows for the prediction and potentially the control of polymorphic outcomes.

Applications of Crystal Engineering in Modulating Crystalline Architecture

Crystal engineering offers a powerful set of tools for the deliberate design and synthesis of crystalline solids with desired properties. By understanding and controlling the intermolecular interactions, it is possible to modulate the crystalline architecture of benzenesulfonamide derivatives like this compound. The primary strategies in crystal engineering revolve around the predictable nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, to guide the assembly of molecules into specific arrangements.

In the case of this compound, the presence of halogen atoms provides an additional avenue for crystal engineering through halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). The strength and directionality of halogen bonds can be tuned by varying the halogen atom and the nature of the acceptor, providing a means to systematically modify the crystal structure. Studies on halogenated sulfonamide co-crystals have shown that halogen bonds can indeed play a dominant role in the crystal packing, sometimes even in preference to more conventional hydrogen bonds. nih.gov

By introducing co-formers—other molecules that can participate in non-covalent interactions—it is possible to create multi-component crystals, such as co-crystals and salts. This approach can significantly alter the crystalline architecture and, consequently, the physicochemical properties of the parent compound. For instance, co-crystallization can be employed to improve solubility, modify mechanical properties, or create novel solid-state materials with specific functionalities.

The modulation of crystalline architecture through crystal engineering is not only of academic interest but also has significant practical implications. For example, in the pharmaceutical industry, controlling the crystalline form of an active pharmaceutical ingredient (API) is crucial for ensuring consistent bioavailability and stability. While this compound is primarily an intermediate, the principles of crystal engineering are equally applicable to controlling its solid-state properties for ease of handling, purification, and downstream processing.

The table below summarizes the key intermolecular interactions that can be utilized in the crystal engineering of this compound to modulate its crystalline architecture.

Interaction TypeDonor/Acceptor Sites on this compoundPotential Impact on Crystalline Architecture
Hydrogen Bonding Donor: N-H Acceptor: S=OFormation of dimers, chains, or sheets, leading to robust and predictable packing motifs.
Halogen Bonding Donor: Br, Cl Acceptor: S=O, N-H (as a weak acceptor), or external Lewis basesDirectional control over molecular assembly, potential for creating novel supramolecular synthons and influencing polymorphism.
π-π Stacking Phenyl ringContributes to the stabilization of the crystal lattice, can influence the overall density and electronic properties.
van der Waals Forces Isopropyl group and the overall molecular surfaceNon-directional attractive forces that contribute to the overall packing efficiency and lattice energy.

By strategically combining these interactions, it is possible to design and synthesize new crystalline forms of this compound and other benzenesulfonamide derivatives with tailored properties.

Conclusion and Future Research Directions

Summary of Key Findings on 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide

Peer-reviewed research detailing the specific synthesis, reactivity, and biological activity of this compound is limited. Its primary documentation exists within chemical supplier catalogs and compound databases. The key findings are therefore based on its fundamental molecular structure. The compound is a di-halogenated N-alkylated benzenesulfonamide (B165840). The aromatic ring is substituted with a bromine atom at position 4 and a chlorine atom at position 2. The sulfonamide group is N-substituted with an isopropyl group. This specific substitution pattern dictates its physicochemical properties and provides multiple sites for potential chemical modification.

Table 1: Physicochemical Properties and Identifiers for this compound
IdentifierValue
Molecular FormulaC₉H₁₁BrClNO₂S
Molecular Weight312.61 g/mol
IUPAC Name4-bromo-2-chloro-N-propan-2-ylbenzenesulfonamide
CAS Number1395506-69-9
Canonical SMILESCC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)Cl

Unexplored Reactivity and Synthetic Avenues for Derivatization

The molecular architecture of this compound presents several opportunities for chemical modification, making it a versatile scaffold for generating novel derivatives.

Aromatic Ring Functionalization: The benzene (B151609) ring is substituted with three groups: a 4-bromo, a 2-chloro, and a 1-sulfonamide group. Both halogens are ortho-, para-directing but deactivating, while the sulfonamide group is a strong deactivating and meta-directing group. libretexts.orgstackexchange.com Future electrophilic aromatic substitution reactions (e.g., nitration, acylation) would likely be challenging due to the deactivated nature of the ring, but could lead to novel polysubstituted compounds. msu.edumsu.edu More promising is the use of the bromine atom as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which would enable the introduction of a wide range of aryl, vinyl, or alkynyl groups.

Sulfonamide Moiety Modification: The nitrogen atom of the sulfonamide is a key site for derivatization. The hydrogen atom on the nitrogen is weakly acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated to generate a library of tertiary sulfonamides. organic-chemistry.org This approach allows for systematic variation of the substituent on the nitrogen, which can significantly impact the molecule's steric and electronic properties.

Reductive or Oxidative Transformations: While the core structure is relatively stable, extreme conditions could modify the functional groups. For instance, catalytic hydrogenation could potentially lead to dehalogenation, offering a route to mono-halogenated or de-halogenated analogues.

Table 2: Potential Derivatization Strategies
Reaction SiteReaction TypePotential ReagentsResulting Modification
Aromatic Ring (C-Br)Suzuki CouplingArylboronic acids, Pd catalyst, BaseIntroduction of new aryl groups
Aromatic Ring (C-Br)Heck CouplingAlkenes, Pd catalyst, BaseIntroduction of vinyl groups
Aromatic Ring (C-H)NitrationHNO₃/H₂SO₄Introduction of a nitro group
Sulfonamide (N-H)N-AlkylationBase, Alkyl halidesConversion to tertiary sulfonamide

Advanced Computational Models for Predicting Molecular Interactions

Computational chemistry provides powerful tools to predict the properties and potential biological activity of molecules like this compound before undertaking extensive laboratory synthesis.

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimal three-dimensional geometry, electronic structure, and vibrational frequencies. researchgate.netmdpi.com This information is crucial for understanding its stability and reactivity. Maps of the electrostatic potential could reveal electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to simulate spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of newly synthesized derivatives. researchgate.net

Quantitative Structure-Property Relationship (QSPR): By synthesizing a small, focused library of derivatives and measuring key physicochemical properties (e.g., solubility, lipophilicity), QSPR models can be developed. researchgate.netresearchgate.netmdpi.com These statistical models correlate structural descriptors with experimental properties, enabling the prediction of properties for virtual compounds and guiding the design of molecules with desired characteristics. mdpi.comnih.gov

Molecular Docking: A significant application of computational modeling would be to explore the potential of this compound and its derivatives as inhibitors of biological targets. Sulfonamides are known to bind to a variety of enzymes, most notably carbonic anhydrases. tandfonline.comnih.gov Molecular docking simulations could be used to place this compound into the active sites of various protein targets. nih.govtandfonline.com These simulations would predict preferred binding poses, calculate binding affinities, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby prioritizing which derivatives are most promising for synthesis and biological testing. nih.goveurekaselect.com

Potential for Integration of this compound Derivatives into Chemical Libraries for Molecular Probes

Chemical libraries composed of diverse yet structurally related compounds are essential for high-throughput screening and drug discovery. The sulfonamide scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of therapeutic agents. eurekaselect.comresearchgate.net

This compound is an excellent starting point for the construction of a focused chemical library. Using the synthetic avenues described in section 7.2, a large number of analogues can be systematically generated. By varying the substituents at the C-Br position and the sulfonamide nitrogen, a library with diverse chemical properties can be assembled.

Furthermore, derivatives from this library could be developed into molecular probes. nih.govmdpi.comnih.gov By incorporating a fluorescent reporter group (a fluorophore) through a cross-coupling reaction at the bromine position, for example, new fluorescent probes could be created. nih.gov Such probes are invaluable tools for studying biological processes, allowing for the visualization of specific proteins or cellular components. Given the propensity of sulfonamides to target certain enzymes, these probes could be designed to have high selectivity for their targets, enabling detailed investigation of enzyme localization and function within cells. nih.govmdpi.com

Q & A

What are the standard methodologies for synthesizing 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves sequential sulfonation, halogenation, and amidation. A common approach starts with benzenesulfonyl chloride derivatives, introducing bromine and chlorine substituents via electrophilic aromatic substitution under controlled temperatures (0–5°C for bromination, 20–25°C for chlorination) . The N-isopropyl group is introduced via nucleophilic substitution with isopropylamine in anhydrous tetrahydrofuran (THF), requiring inert conditions to avoid side reactions. Yield optimization (typically 70–85%) depends on stoichiometric ratios of halogenating agents (e.g., Br₂ or N-bromosuccinimide) and reaction time .

Advanced Consideration : For regioselective halogenation, computational modeling (DFT calculations) can predict substituent effects on electrophilic attack sites, reducing byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question
Key techniques include:

  • NMR : 1^1H NMR reveals proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm; aromatic protons at δ 7.3–8.1 ppm). 13^{13}C NMR confirms sulfonamide carbonyl (C=O) at ~170 ppm.
  • FTIR : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹; N–H bending (if unreacted amine) at ~1550 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 271 (C₉H₁₁BrClNO₂S⁺) .

Advanced Consideration : Discrepancies in NMR splitting patterns may arise from rotameric equilibria in the sulfonamide group. Variable-temperature NMR or DFT simulations resolve these .

How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

Advanced Research Question
Discrepancies often arise from:

  • HPLC Limitations : Co-elution of structurally similar impurities (e.g., dehalogenated byproducts) may skew purity >97% despite elemental analysis showing deviations in Br/Cl content .
  • Elemental Analysis Errors : Hygroscopicity of sulfonamides can alter carbon/hydrogen ratios.

Methodological Solution : Combine techniques:

Use orthogonal HPLC methods (e.g., reverse-phase vs. ion-pairing).

Validate with X-ray crystallography to confirm molecular packing and absence of co-crystallized impurities .

What strategies optimize the solubility of this compound in aqueous media for biological assays?

Advanced Research Question
The compound’s low water solubility (logP ~2.8) limits bioactivity studies. Strategies include:

  • Co-solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Deprotonate the sulfonamide (pKa ~10) in alkaline buffers (pH 9–10), though this may alter reactivity .

Experimental Design : Screen solubility via nephelometry across pH/solvent gradients, correlating with stability assays (e.g., UV-Vis degradation kinetics).

How can computational models predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromo and chloro substituents are potential sites for Suzuki or Buchwald-Hartwig couplings. DFT calculations (e.g., using Gaussian09) model:

  • Electrophilicity : Chlorine’s electron-withdrawing effect activates the para-bromo group for Pd-catalyzed coupling .
  • Steric Effects : The isopropyl group may hinder coupling at the ortho position, favoring meta-substitution .

Validation : Compare computed activation energies with experimental yields in model reactions (e.g., coupling with phenylboronic acid).

What crystallographic methods elucidate the solid-state structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is standard. Key parameters:

  • Space Group : Often monoclinic (e.g., P2₁/c) due to asymmetric sulfonamide conformation.
  • H-Bonding : N–H···O interactions stabilize the lattice, with Br/Cl contributing to halogen bonds .

Advanced Application : Hirshfeld surface analysis quantifies intermolecular interactions, guiding polymorph screening .

How do researchers mitigate decomposition during long-term storage of this compound?

Methodological Answer
Decomposition pathways (e.g., hydrolysis of sulfonamide) are minimized by:

  • Storage Conditions : Argon-atmosphere vials at –20°C, with desiccants (silica gel).
  • Stability Monitoring : Periodic HPLC-UV checks (λ = 254 nm) detect degradation products like 2-chlorobenzenesulfonic acid .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question
Given its sulfonamide backbone, target assays include:

  • Carbonic Anhydrase Inhibition : Measure IC₅₀ via stopped-flow CO₂ hydration assay (pH 7.4).
  • Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (MIC determination) .

Data Interpretation : Normalize activity against known inhibitors (e.g., acetazolamide) to assess potency.

How can reaction scalability be improved without compromising purity?

Advanced Research Question
Scale-up challenges include exothermic halogenation and byproduct formation. Solutions:

  • Flow Chemistry : Continuous-flow reactors control temperature and mixing, enhancing reproducibility .
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .

What are the implications of structural analogs (e.g., 4-Bromo-3-chloro derivatives) on SAR studies?

Advanced Research Question
Substituent position affects bioactivity. For example:

  • 2-Chloro vs. 3-Chloro : 2-position enhances steric hindrance, reducing enzyme binding affinity by 30% in carbonic anhydrase assays .
  • Isopropyl vs. Cyclopropyl : N-cyclopropyl analogs (e.g., 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide) show improved logD but lower solubility .

Methodology : Synthesize analogs via parallel synthesis and compare using multivariate statistical models.

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